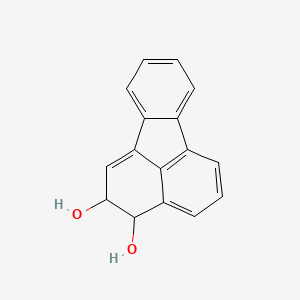
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester is a complex organic compound with a molecular formula of C20H32N2O3 It is known for its unique structural features, which include a carbanilic acid core substituted with a pentyloxy group at the 4-position and a piperidinoethyl ester at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester typically involves multiple steps:
Formation of the Carbanilic Acid Core: The initial step involves the synthesis of the carbanilic acid core. This can be achieved through the reaction of aniline with carbon dioxide under high pressure and temperature conditions.
Introduction of the Pentyloxy Group: The next step involves the introduction of the pentyloxy group at the 4-position. This can be accomplished through an etherification reaction using pentanol and a suitable catalyst such as sulfuric acid.
Formation of the Piperidinoethyl Ester: The final step involves the esterification of the carbanilic acid with 2-piperidinoethanol. This reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
Oxidation: Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester can undergo oxidation reactions, particularly at the pentyloxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also undergo reduction reactions, especially at the ester functional group. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the carbanilic acid group. Halogenation using chlorine or bromine is a typical example.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and signal transduction. Its effects on these pathways are being studied to understand its potential therapeutic applications.
相似化合物的比较
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester can be compared with other similar compounds to highlight its uniqueness:
Carbanilic Acid Derivatives: Compared to other carbanilic acid derivatives, this compound has a unique combination of a pentyloxy group and a piperidinoethyl ester, which may contribute to its distinct biological activities.
Piperidinoethyl Esters: Among piperidinoethyl esters, the presence of the carbanilic acid core and the pentyloxy group distinguishes it from other compounds in this class.
List of Similar Compounds
- Carbanilic acid, 2-methyl-4-(butyloxy)-, 2-piperidinoethyl ester
- Carbanilic acid, 2-methyl-4-(hexyloxy)-, 2-piperidinoethyl ester
- Carbanilic acid, 2-methyl-4-(octyloxy)-, 2-piperidinoethyl ester
These similar compounds share structural similarities but differ in the length of the alkoxy group, which can influence their chemical and biological properties.
属性
CAS 编号 |
63986-46-9 |
|---|---|
分子式 |
C20H32N2O3 |
分子量 |
348.5 g/mol |
IUPAC 名称 |
2-piperidin-1-ylethyl N-(2-methyl-4-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C20H32N2O3/c1-3-4-8-14-24-18-9-10-19(17(2)16-18)21-20(23)25-15-13-22-11-6-5-7-12-22/h9-10,16H,3-8,11-15H2,1-2H3,(H,21,23) |
InChI 键 |
WQONTLWAAWDGEC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC(=C(C=C1)NC(=O)OCCN2CCCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


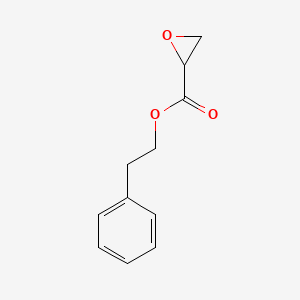


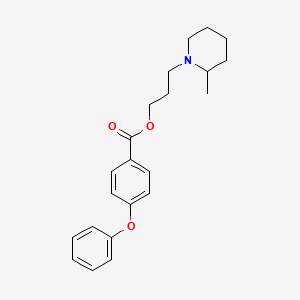

![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)
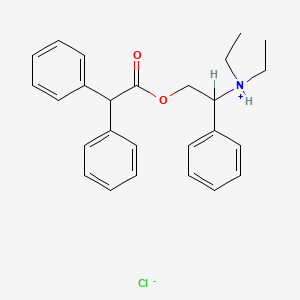
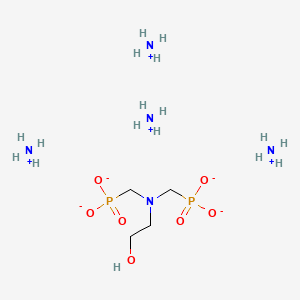

![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B13788927.png)



